Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Overview
Description
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst such as acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .
Comparison with Similar Compounds
Indazole: The parent compound, which lacks the ethoxy and keto groups.
Ethyl 3-oxo-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Methyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the keto group allows for diverse chemical modifications and potential therapeutic applications .
Biological Activity
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS Number: 16105-24-1) is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a fused benzene and pyrazole ring structure. Its molecular formula is , with a molecular weight of approximately 206.198 g/mol. The compound exhibits unique properties due to the presence of an ethoxy group and a keto group, which enhance its reactivity and biological potential .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial for microbial growth and cancer cell proliferation. For instance, it interferes with essential bacterial enzymes, leading to antimicrobial effects.
- Poly (ADP-ribose) Polymerase (PARP) Inhibition : Recent studies indicate that derivatives of this compound selectively inhibit PARP-1 over PARP-2. This inhibition can be significant in treating cancers and inflammatory diseases by modulating cellular repair mechanisms .
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity. Research indicates that it can effectively inhibit the growth of various bacterial strains by disrupting their metabolic pathways. In vitro studies have shown significant reductions in microbial viability when treated with this compound.
Anticancer Potential
The compound's ability to inhibit PARP activity positions it as a potential candidate for cancer therapy. Studies have highlighted its effectiveness against different carcinoma types, including breast, lung, and colon cancers. The selective inhibition of PARP-1 is particularly relevant for cancers characterized by DNA repair deficiencies .
Case Studies and Research Findings
Several research studies have explored the biological activities of this compound:
Future Directions
Given its diverse biological activities, further research into this compound could lead to the development of novel therapeutic agents. Future studies should focus on:
- Clinical Trials : Assessing the safety and efficacy of this compound in human subjects.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance its biological activity and selectivity.
Properties
IUPAC Name |
ethyl 3-oxo-2H-indazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCKRFBTMJGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342740 | |
Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16105-24-1 | |
Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.